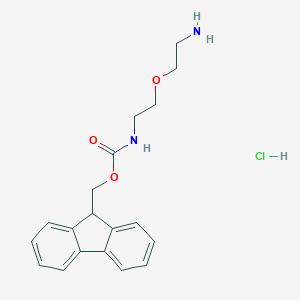

(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride

説明

(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique structure and properties make it valuable in drug development, material synthesis, and other innovative applications.

準備方法

The synthesis of (9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride typically involves multiple steps. The process begins with the preparation of the fluorenylmethyl group, followed by the introduction of the aminoethoxyethyl moiety. The final step involves the formation of the carbamate linkage and the addition of hydrochloride to form the salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of carbamate compounds, including (9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride, exhibit promising anticancer properties. Studies have shown that modifications to the fluorenyl group can enhance the selectivity and potency against various cancer cell lines. For instance, the introduction of aminoalkyl chains has been linked to improved interaction with cancer cell receptors, potentially leading to more effective therapeutic agents .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may have the ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The fluorenyl moiety is believed to play a significant role in crossing the blood-brain barrier, thereby enhancing its therapeutic potential in neurological disorders .

Drug Delivery Systems

Nanoparticle Formulations

Recent advancements in drug delivery systems have seen the incorporation of this compound into nanoparticle formulations. These formulations improve the solubility and bioavailability of poorly soluble drugs. The compound's unique chemical structure allows it to form stable complexes with various therapeutic agents, facilitating targeted delivery to specific tissues or tumors .

Polymer Conjugates

The compound has also been explored as a linker in polymer-based drug conjugates. By attaching this carbamate to biodegradable polymers, researchers aim to create controlled-release systems that can enhance the efficacy of chemotherapeutic agents while minimizing side effects. This application is particularly relevant in cancer therapy where localized drug delivery can significantly improve treatment outcomes .

Biochemical Tools

Fluorescent Probes

The fluorescent properties of the fluorenyl group make this compound suitable for use as a fluorescent probe in biochemical assays. It can be utilized for tracking cellular processes or studying protein interactions in real-time. This application is vital for understanding complex biological mechanisms and developing new therapeutic strategies .

Enzyme Inhibitors

There is ongoing research into the use of this compound as an enzyme inhibitor. Its structural characteristics allow it to interact with specific enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders or enhancing the efficacy of existing drugs by inhibiting metabolic degradation .

Data Summary Table

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Promising selectivity against cancer cell lines |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |

| Drug Delivery Systems | Nanoparticle Formulations | Enhances solubility and bioavailability |

| Polymer Conjugates | Controlled release systems for chemotherapeutics | |

| Biochemical Tools | Fluorescent Probes | Useful for tracking cellular processes |

| Enzyme Inhibitors | Potential new treatments for metabolic disorders |

作用機序

The mechanism of action of (9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Compared to other similar compounds, (9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride stands out due to its unique combination of functional groups and properties. Similar compounds include:

生物活性

(9H-Fluoren-9-yl)methyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound is characterized by a fluorenyl group linked to a carbamate functional group, which is further connected to an aminoethoxy chain. This structure is anticipated to contribute to its biological activity through various interactions with biological targets.

Enzyme Inhibition

Preliminary studies indicate that this compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, its carbamate moiety can interact with serine residues in active sites of serine proteases, potentially leading to enzyme inhibition. The compound's structural characteristics suggest it could serve as a lead for developing enzyme inhibitors targeting metabolic disorders .

Receptor Interaction

The compound has been predicted to interact with various receptors due to its ability to mimic natural substrates. Computational modeling studies have indicated that it may bind effectively to key receptors involved in neurotransmission and metabolic regulation. This receptor interaction profile positions it as a candidate for further investigation in neuropharmacology and metabolic disease therapies .

Pharmacological Effects

Research has shown that compounds similar to this compound exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : The fluorenyl structure has been associated with antimicrobial properties. Studies on related compounds revealed significant activity against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans .

- Antineoplastic Properties : The potential for anticancer activity has been noted in derivatives of fluorenes. Compounds with similar structures have shown promise in inhibiting tumor growth in preclinical models .

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition potential of various fluorenyl carbamates, including the target compound. Results indicated significant inhibition of serine proteases with IC50 values suggesting effective binding affinities. The study highlighted the importance of the carbamate group in facilitating these interactions .

Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial activities, derivatives of fluorenes were tested against multiple bacterial and fungal strains. The results demonstrated that modifications to the aryl moiety significantly influenced activity levels, indicating that the structural design of this compound could enhance its efficacy against resistant strains .

Research Findings

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-(2-aminoethoxy)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3.ClH/c20-9-11-23-12-10-21-19(22)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18H,9-13,20H2,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXOWZYREIYUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373305 | |

| Record name | (9H-Fluoren-9-yl)methyl [2-(2-aminoethoxy)ethyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221352-88-1 | |

| Record name | (9H-Fluoren-9-yl)methyl [2-(2-aminoethoxy)ethyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。